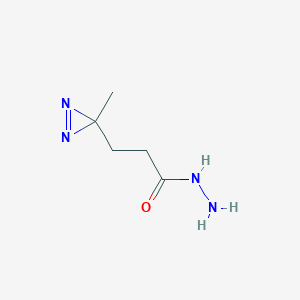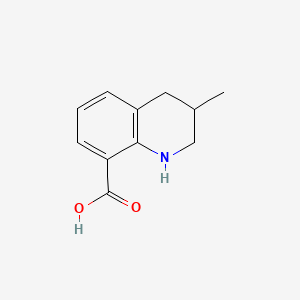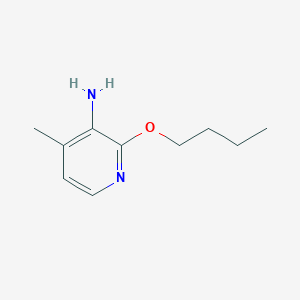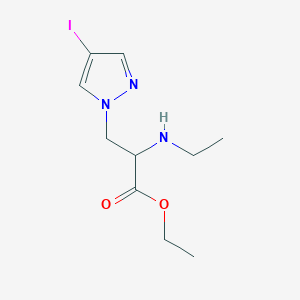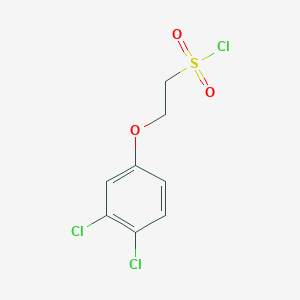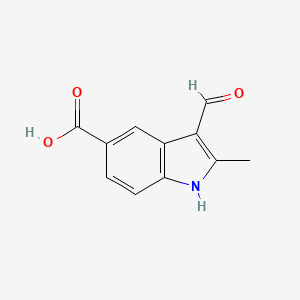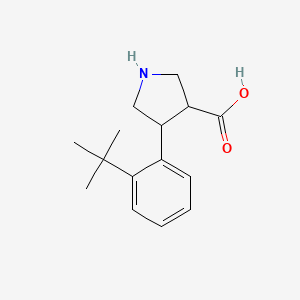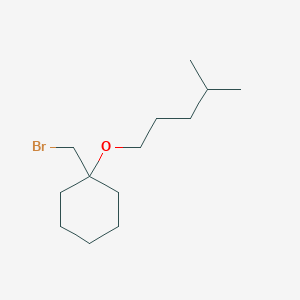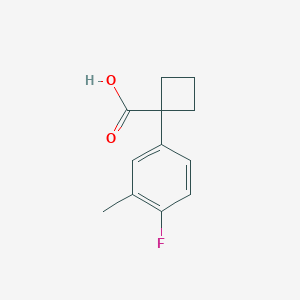
1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a carboxylic acid group and a 4-fluoro-3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the 4-fluoro-3-methylphenyl group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions and cyclizations occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the cyclobutane ring.
Applications De Recherche Scientifique
1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through specific pathways that depend on its structural features and the nature of the target molecules. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
- 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
- 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid
- 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Comparison: 1-(4-Fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a fluoro and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H13FO2 |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-8-7-9(3-4-10(8)13)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
Clé InChI |
XLXFYQLROWBQTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2(CCC2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


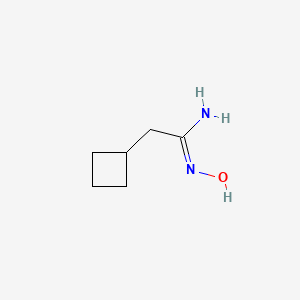
![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
